molecular formula C40H39N4O11 · 3Na B1164587 Rhod-2 (sodium salt)

Rhod-2 (sodium salt)

Cat. No.: B1164587
M. Wt: 820.7
InChI Key: MNYSEOSAHLNRCB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Calcium Sensing Probes

The history of calcium sensing probes in life science traces back to early attempts to measure calcium, with the first reliable measurements performed using the photoprotein aequorin in barnacle muscle fibers interchim.fr. A significant breakthrough occurred in the 1980s with the development of synthetic fluorescent calcium indicators by Roger Y. Tsien and colleagues stratech.co.uknih.gov. These early indicators, such as Quin-2, Fura-2, and Indo-1, were based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating framework, modified with fluorophores nih.govnih.gov. BAPTA derivatives offered improved selectivity for Ca²⁺ over other physiological ions like magnesium (Mg²⁺) and protons (H⁺) compared to earlier chelators nih.gov.

Fura-2 and Indo-1 were particularly impactful as they were among the first to enable ratiometric measurements, which involve taking the ratio of fluorescence intensities at two different excitation or emission wavelengths thermofisher.comthermofisher.com. This ratiometric approach helps to minimize artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness thermofisher.comthermofisher.com. Fura-2 is typically used by monitoring excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm) thermofisher.comionbiosciences.com. Indo-1, in contrast, uses a single excitation wavelength and exhibits a dual emission peak, allowing for ratiometric measurements by monitoring emission at two different wavelengths (e.g., 400 nm and 475 nm) wikipedia.org.

Subsequent developments led to the creation of indicators excitable by visible light, such as Fluo-3 and Fluo-4 stratech.co.ukbiomol.com. These indicators bind Ca²⁺ and exhibit a large increase in fluorescence intensity without a significant spectral shift, making them suitable for use with common laser lines like the 488 nm argon laser stratech.co.ukbiomol.comwikipedia.org. While not ratiometric in the same way as Fura-2 or Indo-1, their high fluorescence increase upon calcium binding provided improved contrast wikipedia.org. The development of cell-permeable acetoxymethyl (AM) ester derivatives of these indicators allowed for easier loading into cells, where intracellular esterases cleave the esters, trapping the active indicator within the cell stratech.co.ukwikipedia.org.

Overview of Rhodamine-Based Calcium Indicators: General Principles and Significance

Rhodamine-based calcium indicators represent another important class of fluorescent probes, characterized by their longer excitation and emission wavelengths compared to fluorescein- or Indo-1-based dyes thermofisher.comthermofisher.com. This spectral property is advantageous for experiments in cells and tissues that exhibit high levels of autofluorescence in the shorter wavelength regions thermofisher.comaatbio.com. Rhodamine-based indicators typically show a significant increase in fluorescence intensity upon binding Ca²⁺ thermofisher.comthermofisher.com.

The design of some rhodamine-based calcium indicators is based on incorporating a Ca²⁺-chelating moiety, such as BAPTA, into a rhodamine fluorophore. Upon Ca²⁺ binding, a conformational change or disruption of a photoinduced electron transfer (PeT) mechanism occurs, leading to an increase in fluorescence intensity nih.gov.

A key characteristic of many rhodamine-based indicators, including Rhod-2, is that they are typically non-ratiometric, meaning they exhibit a change in fluorescence intensity upon calcium binding but without a significant shift in their excitation or emission spectra nih.govtargetmol.comspiedigitallibrary.org. While this precludes the use of traditional ratiometric imaging to compensate for variations in dye concentration or cell thickness, they remain valuable tools, particularly when used in conjunction with appropriate calibration methods or in applications where intensity changes are sufficient for reporting calcium dynamics thermofisher.com.

The significance of rhodamine-based indicators lies in their spectral properties, which allow for multiplexing experiments with green-fluorescent proteins (GFPs) or other green-fluorescent dyes thermofisher.com. This enables the simultaneous monitoring of calcium dynamics and other cellular events or structures labeled with green fluorophores.

Positioning of Rhod-2 (Sodium Salt) within the Landscape of Advanced Calcium Probes

Rhod-2 (sodium salt) is a specific rhodamine-based fluorescent calcium indicator that has found significant application in cellular biology research. As a salt form, it is water-soluble targetmol.com. Unlike its cell-permeable AM ester counterpart (Rhod-2 AM), Rhod-2 (sodium salt) is membrane-impermeant and typically loaded into cells via methods such as microinjection or scrape loading biotium.com.

A notable characteristic of Rhod-2, particularly its AM ester form, is its propensity for mitochondrial localization due to its cationic nature and the negative membrane potential of mitochondria thermofisher.comthermofisher.comfrontiersin.org. While this can be a limitation for measuring cytosolic calcium, it has also made Rhod-2 a valuable tool for studying mitochondrial calcium dynamics spiedigitallibrary.orgfrontiersin.orgresearchgate.net. Studies have utilized Rhod-2 to monitor changes in mitochondrial calcium concentration ([Ca²⁺]m) in various cell types, including smooth muscle cells and cardiomyocytes nih.govfrontiersin.org.

Rhod-2 exhibits a significant increase in red fluorescence upon binding Ca²⁺. Its excitation maximum is around 552 nm and its emission maximum is around 581 nm when bound to calcium thermofisher.comtargetmol.com. The fluorescence intensity increase upon Ca²⁺ binding is reported to be substantial, often exceeding 100-fold thermofisher.com. However, as a non-ratiometric indicator, quantifying absolute calcium concentrations with Rhod-2 requires careful calibration thermofisher.com.

Compared to earlier indicators like Fura-2 and Indo-1 which are UV-excitable, Rhod-2's excitation in the visible spectrum (red) offers advantages, including potentially deeper tissue penetration and reduced interference from cellular autofluorescence aatbio.comspiedigitallibrary.org. While it has been a popular red fluorescent Ca²⁺ indicator, its mitochondrial localization and potential for high basal signal have led to the development of newer red calcium indicators like the Rhod-4™ series, which aim to improve cytosolic localization and loading properties interchim.fr. Nevertheless, Rhod-2 remains a relevant probe, particularly for investigations focused on mitochondrial calcium handling or in experimental setups where its specific characteristics are advantageous.

Indicator NameExcitation (Ca²⁺-bound)Emission (Ca²⁺-bound)Ratiometric?Key Feature / LocalizationPubChem CID
Fura-2~380 nm (low Ca²⁺), ~340 nm (high Ca²⁺)~510 nmYesUV-excitable, Cytosolic57054 nih.gov
Indo-1~350 nm~400 nm (high Ca²⁺), ~475 nm (low Ca²⁺)YesUV-excitable, Cytosolic105060 wikipedia.org
Fluo-3~490 nm~525 nmNoVisible excitation (488 nm), Cytosolic104978 wikipedia.orgnih.gov
Rhod-2 (Sodium Salt)~552 nm~581 nmNoRed fluorescence, Mitochondrial localization tendency123669 nih.gov

Note: PubChem CIDs are provided for the base indicator molecules where available. AM ester forms may have different CIDs.

Research findings utilizing Rhod-2 (sodium salt) have contributed to understanding calcium dynamics in various cellular contexts. For example, studies in gastric smooth muscle cells and perfused mouse hearts have employed Rhod-2 to monitor mitochondrial calcium uptake and distinguish it from cytosolic calcium transients nih.govnih.gov. These studies highlight the utility of Rhod-2 in investigating compartmentalized calcium signaling, despite the challenges associated with its non-ratiometric nature and localization properties. nih.govnih.gov

StudyCell Type / ModelIndicator UsedKey Finding Related to Rhod-2
Drummond & Tuft, 1999; McCarron & Muir, 1999 nih.govGastric smooth muscle cellsRhod-2Demonstrated mitochondrial Ca²⁺ uptake during SR release and extracellular Ca²⁺ influx. nih.gov
Trollinger et al., 1997; Bowser et al., 1998; Maack et al., 2006 frontiersin.orgCardiomyocytesRhod-2 (and dihydroRhod-2)Used to visualize and study mitochondrial calcium transients. frontiersin.org
MacGowan et al., 2001 nih.govPerfused mouse heartRhod-2Validated use for measuring intracellular calcium, showed prominent cytosolic localization in this model. nih.gov

Properties

Molecular Formula

C40H39N4O11 · 3Na

Molecular Weight

820.7

InChI

InChI=1S/C40H42N4O11.3Na/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,

InChI Key

MNYSEOSAHLNRCB-UHFFFAOYSA-K

SMILES

CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[Na+].[Na+].[Na+]

Synonyms

2,2/'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate, trisodium salt

Origin of Product

United States

Methodological Frameworks for Rhod 2 Sodium Salt Application in Calcium Dynamics Research

Strategies for Intracellular Delivery of Rhod-2 (Sodium Salt)

Given its inability to passively traverse the cell membrane, the introduction of Rhod-2 (sodium salt) into cells requires facilitated methods. Several techniques have been established for this purpose.

Acetoxymethyl (AM) Ester Loading Protocols

The most prevalent method for loading Rhod-2 into live cells involves the use of its cell-permeant derivative, Rhod-2 AM aatbio.combiotium.comnih.govabpbio.comabmole.com. This lipophilic AM ester readily crosses the plasma membrane. Intracellular esterases then hydrolyze the AM groups, converting the non-fluorescent or weakly fluorescent AM ester into the charged, highly fluorescent, calcium-sensitive Rhod-2 (sodium salt), which is subsequently retained within the cell biotium.comabpbio.comspiedigitallibrary.orgmedchemexpress.com.

Standard protocols for AM ester loading typically involve incubating cells with a working solution of Rhod-2 AM prepared in a buffered physiological medium aatbio.combiotium.comabpbio.comabmole.com. Anhydrous DMSO is commonly used to prepare concentrated stock solutions of Rhod-2 AM due to its limited aqueous solubility biotium.comabpbio.comabmole.com. To enhance the dispersion of the hydrophobic AM ester in aqueous loading buffers, non-ionic detergents such as Pluronic® F-127 are frequently included aatbio.combiotium.comthermofisher.comabpbio.comabmole.com. Optimal loading conditions, including the concentration of Rhod-2 AM, incubation time, and temperature, must be empirically determined for different cell types to balance sufficient signal with minimal compartmentalization aatbio.combiotium.comabpbio.com. Loading is typically performed between 20°C and 37°C, although lower temperatures can sometimes help reduce unwanted compartmentalization biotium.comabpbio.com. The inclusion of probenecid, an inhibitor of organic anion transporters, can help minimize the efflux of the de-esterified Rhod-2 from the cell aatbio.combiotium.comabpbio.com.

Direct Microinjection and Patch-Clamp Delivery of Salt Form

For applications requiring precise targeting of individual cells or immediate access to the intracellular environment, the water-soluble salt form of Rhod-2 can be introduced via direct microinjection or diffusion from a patch-clamp pipette thermofisher.comnih.govfishersci.co.ukfsu.edunih.gov. These invasive methods bypass the requirement for intracellular esterase activity and allow for direct control over the dye's intracellular concentration. Microinjection involves the physical delivery of a solution containing Rhod-2 (sodium salt) into the cell cytoplasm. In patch-clamp delivery, the dye is included in the patch pipette solution and enters the cell through the open ion channel formed by the pipette.

Pinocytotic Loading Techniques

Pinocytotic loading offers another approach for introducing cell-impermeant molecules like the salt form of Rhod-2 into cells thermofisher.comthermofisher.comnih.gov. This technique utilizes specific reagents that facilitate the uptake of the dye into pinocytic vesicles, which can subsequently release the dye into the cytoplasm upon lysis nih.gov. This method can be advantageous for loading cell-impermeant indicators without resorting to more invasive procedures like microinjection or patch-clamp.

Considerations for Subcellular Compartmentalization and Specificity

A critical factor when using Rhod-2 for calcium measurements is its potential for differential distribution among various subcellular compartments. While the AM ester is designed for cytosolic de-esterification, the resulting charged Rhod-2 molecule can accumulate in specific organelles, particularly mitochondria.

Mechanisms of Preferential Mitochondrial Accumulation

Following intracellular de-esterification, Rhod-2 possesses a net positive charge. This positive charge drives its accumulation within the mitochondrial matrix, which is maintained at a negative electrical potential relative to the cytoplasm (Δψm) medchemexpress.comnih.govresearchgate.netfrontiersin.orgtandfonline.comthermofisher.com. This potential-driven uptake is a key mechanism underlying the preferential mitochondrial localization of cationic dyes like Rhod-2 nih.govresearchgate.netfrontiersin.orgtandfonline.com. This characteristic makes Rhod-2 particularly valuable for selectively monitoring mitochondrial calcium ([Ca²⁺]mito) dynamics nih.govresearchgate.netfrontiersin.org. Co-localization studies with known mitochondrial markers, such as MitoTracker Green, have confirmed the significant mitochondrial accumulation of Rhod-2 when loaded via the AM ester researchgate.netresearchgate.netnih.gov. The extent of mitochondrial compartmentalization can be influenced by loading conditions, including temperature and incubation time biotium.comabpbio.comspiedigitallibrary.org. Lowering the incubation temperature can sometimes reduce the degree of mitochondrial loading biotium.comabpbio.com.

Methodologies for Cytosolic and Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Localization

Although Rhod-2 exhibits a preference for mitochondria when introduced as the AM ester, a fraction of the dye can still reside in the cytosol and nucleus researchgate.netucl.ac.uk. Achieving predominantly cytosolic localization or assessing calcium in other compartments like the SR/ER requires specific methodological approaches and careful data interpretation.

To favor cytosolic localization during AM ester loading, researchers may employ shorter incubation times or lower temperatures biotium.comabpbio.comspiedigitallibrary.org. Alternatively, techniques such as selective plasma membrane permeabilization using agents like saponin (B1150181) can be used to remove the cytosolic dye fraction, leaving behind the compartmentalized dye, primarily in mitochondria nih.govucl.ac.uk. This approach allows for the estimation of the proportion of dye localized to mitochondria ucl.ac.uk.

Distinguishing between cytosolic and mitochondrial calcium signals can be facilitated by advanced imaging techniques such as confocal microscopy, which enables optical sectioning and visualization of dye distribution at the subcellular level spiedigitallibrary.orgnih.govresearchgate.netresearchgate.netnih.govpsu.edu. Co-localization studies using fluorescent markers specific for different organelles are essential for confirming the location of the Rhod-2 fluorescence signal researchgate.netresearchgate.netnih.gov. Linear unmixing algorithms can also be applied to separate overlapping fluorescent signals from different compartments or to subtract autofluorescence ucl.ac.uk.

Directly measuring calcium within the SR/ER using Rhod-2 loaded via the AM ester is challenging due to the dye's strong preference for mitochondrial accumulation. While some studies may observe a minor presence of Rhod-2 in the ER, it is not considered a primary site of accumulation researchgate.net. Other calcium indicators or targeted approaches are generally more suitable for directly assessing SR/ER calcium dynamics. However, some studies have utilized pharmacological agents, such as caffeine, to trigger SR calcium release and observe its subsequent impact on mitochondrial calcium signals detected by Rhod-2, thereby providing indirect insights into SR-mitochondrial calcium interactions frontiersin.orgnih.gov.

Despite the propensity for mitochondrial accumulation, careful experimental design, optimized loading protocols, and sophisticated imaging analysis techniques can enable the use of Rhod-2 for measuring cytosolic calcium, albeit often requiring methods to account for the mitochondrial signal researchgate.netucl.ac.uknih.gov. Accurate quantification of calcium concentrations from fluorescence signals necessitates appropriate calibration procedures, both in vitro and in situ, considering the dye's dissociation constant for calcium and potential influences from the intracellular environment nih.govfsu.eduucl.ac.ukphysiology.org. The in vitro dissociation constant (Kd) of Rhod-2 for calcium has been reported to be in the range of 500-710 nM, which may be higher within the cellular context nih.govfrontiersin.orgucl.ac.ukphysiology.org.

Table 1: Summary of Key Properties and Applications of Rhod-2

PropertyValue/DescriptionRelevant Section(s)
Chemical FormSodium SaltIntroduction, 2.1.2, 2.1.3
Cell PermeabilityImpermeant (Sodium Salt), Permeant (AM Ester)Introduction, 2.1.1, 2.1.2, 2.1.3
Excitation Maximum~549 nm (Ca²⁺-free), ~552 nm (Ca²⁺-bound)Introduction, 2.2.2, Table 2 caymanchem.com
Emission Maximum~581 nm (Ca²⁺-bound)Introduction, 2.2.2, Table 2 caymanchem.com
Calcium Affinity (Kd)~500-710 nM (in vitro)2.2.2, Table 2 nih.govfrontiersin.orgucl.ac.ukphysiology.org
Subcellular PreferencePreferential Mitochondrial Accumulation (when loaded as AM ester)2.2.1
ApplicationsMeasurement of Intracellular Ca²⁺, particularly Mitochondrial Ca²⁺ dynamicsIntroduction, 2.2.1
Loading MethodsAM Ester incubation, Microinjection, Patch-Clamp, Pinocytosis2.1, 2.1.1, 2.1.2, 2.1.3
Detection MethodsFluorescence microscopy (confocal, widefield), Flow cytometry, Plate readersIntroduction, 2.1.1, 2.2.2 aatbio.comthermofisher.com

Table 2: Representative Intracellular Calcium Concentrations Measured Using Rhod-2

Cell TypeConditionDiastolic [Ca²⁺]Systolic/Peak [Ca²⁺]Reference
Perfused Mouse HeartBasal360 ± 101 nM686 ± 237 nM researchgate.netnih.gov
Perfused Mouse HeartHigh Perfusate Ca²⁺ (3.5 mM)544 ± 53 nM1199 ± 215 nM researchgate.netnih.gov
Perfused Rabbit HeartEnd Diastole229 ± 90 nM930 ± 130 nM physiology.org
Rat Chromaffin CellsResting [Ca²⁺]mito100-200 nM- nih.gov
HeLa CellsResting [Ca²⁺]mito100-150 nM- tandfonline.com

Note: The values presented in Table 2 are representative findings from specific studies and may vary depending on experimental conditions, cell type, and the specific loading and calibration methodologies employed.

Experimental Approaches for Resolving Compartment-Specific Calcium Signals

Resolving calcium signals within specific organelles using Rhod-2 often necessitates strategies to minimize or eliminate the signal originating from other cellular compartments, particularly the cytosol.

Permeabilization Protocols for Cytosolic Dye Washout

One method to isolate the signal from organelle-localized Rhod-2 is through plasma membrane permeabilization. thermofisher.comnih.govucl.ac.ukphysiology.org Protocols typically involve treating cells with mild detergents like saponin or digitonin (B1670571) after loading with the AM ester form of Rhod-2. nih.govphysiology.org This process selectively disrupts the plasma membrane, allowing the cytosolic pool of de-esterified Rhod-2 to wash out while retaining the dye that has accumulated within organelles, such as mitochondria. nih.govucl.ac.ukphysiology.org This approach enables the specific recording of changes in mitochondrial calcium. nih.gov

Example Protocol Snippet (based on search results): Cells loaded with Rhod-2 AM are washed with a calcium-free extracellular buffer and then permeabilized with digitonin (e.g., 15–20 μg/ml) in an intracellular medium for a short period (e.g., 4 minutes). physiology.org This is followed by washing to remove the released cytosolic dye. nih.govucl.ac.ukphysiology.org

Co-staining with Organelle-Specific Dyes (e.g., MitoTracker)

To confirm the localization of Rhod-2 to a specific organelle, such as mitochondria, co-staining with a spectrally distinct, organelle-selective dye is a common practice. nih.govucl.ac.ukucl.ac.ukresearchgate.net MitoTracker Green is frequently used for this purpose as it stains mitochondria and has excitation and emission spectra that can be distinguished from Rhod-2. nih.govucl.ac.ukucl.ac.ukresearchgate.net By simultaneously imaging Rhod-2 and MitoTracker Green fluorescence, researchers can assess the degree of co-localization, confirming that the Rhod-2 signal originates from the mitochondria. nih.govucl.ac.ukphysiology.orgresearchgate.net This is particularly important because while Rhod-2 AM preferentially accumulates in mitochondria due to their negative membrane potential, some cytosolic or non-mitochondrial staining can occur depending on loading conditions. thermofisher.comucl.ac.ukresearchgate.net

Research Finding Example: Studies have shown significant co-localization (e.g., 93% pixel overlap) between Rhod-2 and MitoTracker Green fluorescence in cells like HeLa cells, indicating successful mitochondrial targeting of Rhod-2. researchgate.net Regions of interest for analysis should focus on areas exhibiting co-localization between the two dyes to ensure the measurement of mitochondria-specific fluorescence. nih.gov

Image Masking and Region of Interest (ROI) Analysis

Image analysis techniques, including masking and ROI analysis, are crucial for quantifying compartment-specific calcium signals from fluorescence microscopy data. ucl.ac.ukjneurosci.orgpnas.orgoptica.org After acquiring images of cells loaded with Rhod-2 (and potentially co-stained with an organelle marker), researchers can define specific regions of interest corresponding to the organelle of interest, such as individual mitochondria or groups of mitochondria. ucl.ac.ukjneurosci.org Image masking, often based on the signal from an organelle-specific dye like MitoTracker Green, can be applied to exclude fluorescence signals originating from outside the target compartment, thereby isolating the organelle-specific Rhod-2 signal. ucl.ac.ukucl.ac.ukjneurosci.org Analysis software is then used to measure the average fluorescence intensity within these defined ROIs over time, providing a measure of calcium dynamics within that compartment. ucl.ac.ukjneurosci.orgpnas.org

Methodological Detail: A binary mask can be created from the image of the organelle-specific dye (e.g., by thresholding the image) and applied to the Rhod-2 fluorescence image. ucl.ac.ukucl.ac.uk This sets the fluorescence intensity to zero in areas outside the masked region, ensuring that only the signal from the organelle is analyzed. ucl.ac.uk ROI analysis on the masked image allows for the quantification of fluorescence changes within the identified organelles. ucl.ac.ukjneurosci.orgpnas.org

Dialysis-Based Loading Techniques via Patch Pipette

While the AM ester form is common for bulk loading, the cell-impermeant salt form of Rhod-2 can be introduced into cells through dialysis via a patch pipette in electrophysiology experiments. thermofisher.comresearchgate.netnih.gov This technique allows for precise control over the intracellular concentration of the dye and can help to avoid issues related to non-specific compartmentalization that can occur with AM ester loading. thermofisher.comresearchgate.net By including the salt form of Rhod-2 in the patch pipette solution, the dye diffuses into the cell. thermofisher.comresearchgate.net In some cases, particularly when studying mitochondrial calcium, including the AM form in the patch pipette has also been explored; in this scenario, cytoplasmic de-esterified dye is removed by dialysis back into the pipette, leaving fluorescence primarily from the mitochondrial compartment. researchgate.netnih.gov This method can be combined with simultaneous measurements of other cellular parameters, such as cytoplasmic calcium using a spectrally distinct dye like Fura-FF also included in the pipette. researchgate.netnih.govnih.gov

Research Application: Dialysis loading of Rhod-2 via a patch pipette has been used to measure mitochondrial calcium concentrations in single cells and synaptic terminals, allowing for the study of calcium dynamics in specific cellular contexts with reduced concerns about cytoplasmic contamination. researchgate.netnih.govnih.gov

Advanced Imaging Modalities Employing Rhod-2 (Sodium Salt)

Rhod-2's spectral properties make it suitable for use with advanced fluorescence microscopy techniques that offer improved spatial and temporal resolution of calcium signals.

Confocal Laser Scanning Microscopy for Spatiotemporal Resolution

Confocal laser scanning microscopy (CLSM) is a powerful imaging modality frequently used with Rhod-2 to visualize and quantify calcium dynamics with high spatiotemporal resolution. nih.govnih.govucl.ac.uknih.govjove.com CLSM provides optical sectioning, allowing for the acquisition of sharp images from specific focal planes within a cell or tissue, thereby reducing out-of-focus fluorescence and improving the ability to resolve signals from different cellular compartments. nih.govjove.com The excitation and emission wavelengths of Rhod-2 are compatible with common laser lines and filter sets available on confocal microscopes. ucl.ac.ukucl.ac.ukconicet.gov.ar This enables researchers to capture rapid changes in calcium concentration within defined regions of interest, such as mitochondria or the nucleus, over time. nih.govucl.ac.ukjneurosci.orgpnas.orgrsc.org CLSM, combined with appropriate loading strategies and image analysis, allows for the detailed study of the spatial distribution and temporal kinetics of calcium transients within specific subcellular locations. nih.govucl.ac.ukjneurosci.orgjove.com

Research Finding Example: Confocal microscopy studies using Rhod-2 have demonstrated the ability to visualize beat-to-beat mitochondrial calcium fluxes in cardiomyocytes and to observe rapid rises and slower decays of mitochondrial calcium compared to cytoplasmic calcium signals in neurons. nih.govnih.gov CLSM facilitates the measurement of average fluorescence intensity in ROIs, enabling the quantification of calcium levels and changes within identified organelles. ucl.ac.ukjneurosci.orgpnas.org

Wide-Field and Digital Imaging Microscopy Techniques

Wide-field and digital imaging microscopy are fundamental techniques used with Rhod-2 to observe calcium dynamics in cells and tissues. These methods allow for the visualization of fluorescence changes across a field of view, providing insights into calcium distribution and transients within populations of cells or specific cellular regions.

In wide-field microscopy, the entire sample is illuminated, and the emitted fluorescence is captured by a detector, such as a CCD camera. Digital imaging microscopy utilizes digital cameras to acquire images, enabling quantitative analysis of fluorescence intensity. When using Rhod-2 with these techniques, researchers can monitor changes in fluorescence intensity as an indicator of fluctuations in calcium concentration. This approach has been used to examine mitochondrial calcium dynamics in various cell types. For instance, studies have utilized digital imaging microscopy to monitor mitochondrial calcium concentration changes within individual mitochondria in situ during stimulation that induces calcium influx or release from the sarcoplasmic reticulum nih.gov.

A key consideration when using non-ratiometric dyes like Rhod-2 in wide-field or digital imaging is potential artifacts from cell movement, as changes in cell position can affect the fluorescence signal independent of calcium concentration. Strategies such as blocking cell contraction or employing image processing techniques to correct for movement are often necessary nih.gov. Despite this, these methods offer a relatively straightforward and accessible way to assess calcium transients and distribution labeled by Rhod-2.

Two-Photon Microscopy for Deep Tissue and In Vivo Imaging

Two-photon microscopy (TPM) is a powerful technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional wide-field or confocal microscopy, making it particularly suitable for imaging in scattering tissues and in vivo studies tum.defrontiersin.orgnih.gov. Rhod-2 has been successfully applied in two-photon microscopy for calcium imaging, especially in contexts where deeper imaging is required.

The longer excitation wavelengths used in two-photon microscopy (typically in the near-infrared range) scatter less in biological tissue, enabling imaging at greater depths with less background fluorescence. While Rhod-2's conventional one-photon excitation is around 552 nm, two-photon excitation typically utilizes wavelengths in the near-infrared range that result in simultaneous absorption of two photons, leading to excitation of the fluorophore. This allows for localized excitation at the focal point, providing intrinsic optical sectioning capabilities researchgate.net.

Rhod-2 has been used in two-photon microscopy to image calcium signals in various preparations, including brain slices and in vivo in the mammalian brain tum.deresearchgate.netresearchgate.net. This has enabled the study of calcium dynamics in neurons and astrocytes within cortical layers tum.deresearchgate.net. Two-photon imaging with Rhod-2 allows for the visualization of subcellular calcium changes and the activity of cell populations in living animals, contributing to a more integrated understanding of physiological processes frontiersin.orgnih.govphysiology.org. For example, it has been used to monitor electrically evoked calcium transients in individual cardiomyocytes within perfused mouse hearts physiology.org.

Flow Cytometry for Population-Level Analysis of Calcium Responses

Flow cytometry is a high-throughput technique that allows for the rapid analysis of fluorescence properties of individual cells within a population. This method is valuable for studying calcium responses at the population level and assessing heterogeneity in calcium signaling among cells. Rhod-2, particularly in its AM ester form, is used in flow cytometry to measure intracellular calcium levels.

In flow cytometry, cells loaded with Rhod-2 AM are passed through a laser beam, and the fluorescence emitted by each cell is detected. The intensity of Rhod-2 fluorescence correlates with the intracellular calcium concentration. This allows researchers to quantify the calcium content in thousands of cells per second and analyze parameters such as the percentage of cells responding to a stimulus, the magnitude of the calcium response, and the kinetics of calcium changes within the cell population medchemexpress.comaatbio.comstemcell.comnih.gov.

High-Throughput Screening (HTS) Platforms and Microplate Assays

High-throughput screening (HTS) platforms and microplate assays are widely used in drug discovery and research to rapidly assess the effects of a large number of compounds or genetic manipulations on biological processes, including calcium signaling. Rhod-2 and its derivatives are suitable for use in these formats due to their fluorescence properties and the availability of compatible instrumentation.

Microplate readers equipped with fluorescence detection capabilities can measure Rhod-2 fluorescence in multi-well plates, allowing for simultaneous monitoring of calcium responses in numerous samples. This enables researchers to perform dose-response studies, screen for agonists or antagonists of calcium channels or receptors, and evaluate the impact of various treatments on calcium homeostasis in a high-throughput manner aatbio.comstemcell.combmglabtech.comabcam.com.

Rhod-2-based calcium assays in microplates are used to study G protein-coupled receptors (GPCRs) and calcium channels, which are important drug targets abcam.comaatbio.com. The fluorescence intensity of Rhod-2 in each well provides a measure of the calcium concentration, allowing for the quantification of calcium flux in response to stimuli. While Rhod-2 has been used in HTS, newer red calcium indicators like Rhod-4 have been developed with improved properties for these applications, such as better cell loading and larger assay windows abcam.cominterchim.fr.

Integration with Electrophysiological Recording Methods

Integrating calcium imaging with electrophysiological recording techniques allows for the simultaneous measurement of electrical activity and calcium dynamics in excitable cells, such as neurons and cardiomyocytes. This provides a more comprehensive understanding of the complex interplay between electrical signaling and calcium transients. Rhod-2 can be used in conjunction with electrophysiological methods to correlate changes in membrane potential or currents with intracellular or mitochondrial calcium fluctuations.

In cardiac electrophysiology, for example, simultaneous optical mapping of voltage using voltage-sensitive dyes and calcium transients using calcium indicators like Rhod-2 AM has been performed nih.govfrontiersin.orgphysiology.orgnih.gov. This dual imaging approach allows researchers to analyze the coupling between action potentials and calcium release, which is crucial for understanding cardiac function and arrhythmias nih.govnih.gov. While voltage-sensitive dyes and Rhod-2 have different spectral properties, careful selection of excitation and emission filters and the use of dichroic mirrors enable their simultaneous detection nih.govfrontiersin.orgnih.gov.

Integrating Rhod-2 calcium imaging with patch-clamp recording in single cells allows for precise control of the cellular environment and electrical activity while monitoring calcium dynamics. This can provide detailed information about the mechanisms underlying calcium entry, buffering, and extrusion in response to specific electrical stimuli nih.gov.

Optical Mapping Techniques in Organ Systems

Optical mapping is a technique used to visualize the spatiotemporal dynamics of electrical activity and/or calcium transients in intact organs or tissues, such as the heart. This provides insights into the propagation of signals and the coordination of cellular activity at a macroscopic level. Rhod-2 has been employed in optical mapping systems to study calcium dynamics in perfused hearts and other organ preparations physiology.orgnih.govnih.govfrontiersin.orgbham.ac.uk.

In cardiac optical mapping, Rhod-2 AM is loaded into the heart, and its fluorescence is captured by high-speed cameras to record calcium transients across the tissue nih.govfrontiersin.orgbham.ac.uk. This allows for the visualization of calcium wave propagation, the assessment of calcium transient characteristics in different regions of the heart, and the study of calcium-related arrhythmias nih.govfrontiersin.org. Optical mapping with Rhod-2 can be performed simultaneously with voltage mapping using a spectrally distinct voltage-sensitive dye, enabling the investigation of excitation-contraction coupling at the organ level nih.govfrontiersin.orgphysiology.orgnih.gov.

Optical mapping systems using Rhod-2 typically involve illuminating the preparation with appropriate excitation light (e.g., LEDs or lasers) and using cameras to capture the emitted fluorescence frontiersin.orgbham.ac.uk. The acquired fluorescence data is then processed to generate maps of calcium activity over time bham.ac.uk. This technique is valuable for understanding integrated calcium handling in complex biological systems.

Quantitative Analysis and Signal Interpretation in Rhod-2 (Sodium Salt) Imaging

Quantitative analysis of Rhod-2 fluorescence data is essential for extracting meaningful information about calcium dynamics. Since Rhod-2 is a single-wavelength indicator, its fluorescence intensity is directly proportional to the calcium concentration (assuming uniform dye concentration and optical path length). However, accurately quantifying absolute calcium concentrations with single-wavelength dyes can be challenging due to factors such as variations in dye loading, cell thickness, and photobleaching nih.govnih.gov.

Researchers often report Rhod-2 signals as changes in fluorescence intensity relative to a baseline (ΔF/F₀) or as a percentage increase from baseline nih.govresearchgate.net. This approach allows for the comparison of relative changes in calcium levels between different conditions or cellular regions, even if absolute concentrations are not precisely determined.

For more quantitative comparisons, calibration procedures can be employed. One method involves determining the maximum fluorescence signal (Fmax) in the presence of saturating calcium and the minimum fluorescence signal (Fmin) in the absence of calcium ucl.ac.ukspiedigitallibrary.org. While determining Fmin for Rhod-2 can be difficult as it is essentially non-fluorescent in the absence of calcium, Fmax can be estimated by exposing cells or tissues to a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium ucl.ac.ukspiedigitallibrary.org. Some studies have also used methods involving measuring fluorescence combined with absorbance to quantify intracellular calcium levels with Rhod-2 researchgate.netspiedigitallibrary.org.

Interpreting Rhod-2 signals requires careful consideration of the dye's properties and localization. As Rhod-2 AM preferentially loads into mitochondria, fluorescence signals obtained with this form often reflect mitochondrial calcium dynamics medchemexpress.comfrontiersin.orgnih.govnih.gov. However, cytosolic loading can also occur, and it is important to differentiate between mitochondrial and cytosolic signals, especially when using the AM ester form nih.govucl.ac.uk. Techniques like co-staining with organelle-specific markers (e.g., MitoTracker Green for mitochondria) and creating masks based on the localization of these markers can help isolate signals from specific cellular compartments ucl.ac.ukresearchgate.net.

Artifacts such as photobleaching (decrease in fluorescence over time due to light exposure) and motion artifacts (changes in fluorescence due to cell movement) can affect Rhod-2 signals and need to be addressed during data acquisition and analysis nih.govphysiology.org. Strategies like minimizing excitation light exposure, using photostable dyes, and employing image processing algorithms to correct for motion can help mitigate these issues nih.govresearchgate.net.

Principles of Non-Ratiometric Fluorescence Measurement (ΔF/F₀)

Non-ratiometric calcium indicators like Rhod-2 operate on the principle that the fluorescence intensity at a single excitation and emission wavelength changes proportionally with the intracellular calcium concentration. caymanchem.combiotium.com The signal is typically expressed as a change in fluorescence relative to the baseline fluorescence, denoted as ΔF/F₀. Here, ΔF represents the change in fluorescence intensity from the baseline (F₀), and F₀ is the initial fluorescence intensity in the absence of a significant calcium transient or at a resting calcium level. frontiersin.org

The excitation and emission maxima of calcium-bound Rhod-2 are approximately 552 nm and 581 nm, respectively, making it suitable for use with excitation sources like argon and krypton lasers. caymanchem.comdojindo.com The fluorescence intensity of Rhod-2 can increase significantly (e.g., 80-100 times with high purity dye) upon calcium binding, providing a strong signal for monitoring. dojindo.com

While the ΔF/F₀ method provides a relative measure of calcium changes, it is sensitive to factors other than calcium concentration, such as dye concentration, cell thickness, and photobleaching. Therefore, for quantitative measurements of absolute calcium concentrations, calibration procedures are necessary. biotium.com

In Situ Calibration Methodologies for Dissociation Constant (Kᴅ) Determination

Accurate quantification of intracellular calcium concentration using non-ratiometric dyes like Rhod-2 requires determining the dissociation constant (Kᴅ) of the dye for calcium within the cellular environment. The Kᴅ represents the calcium concentration at which half-maximal fluorescence is achieved. biotium.comresearchgate.net In situ calibration methods are employed to account for the cellular environment's influence on the dye's properties, as Kᴅ values can vary significantly compared to in vitro measurements due to factors like pH, protein concentration, ionic strength, temperature, and viscosity. biotium.comucl.ac.uk

The general equation used to calculate free calcium concentration ([Ca²⁺]free) from fluorescence measurements (F) with a known Kᴅ, minimum fluorescence (Fmin), and maximum fluorescence (Fmax) is: [Ca²⁺]free = Kᴅ * (F - Fmin) / (Fmax - F) biotium.comucl.ac.ukresearchgate.net

In situ calibration aims to determine Fmin, Fmax, and potentially the Kᴅ within the specific cellular context.

Ionophore-Mediated Saturation Techniques

A common in situ calibration method involves using calcium ionophores, such as ionomycin or A-23187, to equilibrate the intracellular calcium concentration with the extracellular calcium concentration. biotium.comresearchgate.netucl.ac.ukphysiology.org

The procedure typically involves:

Measuring the baseline fluorescence (F) of the Rhod-2 loaded cells in a buffer containing a known, usually low, calcium concentration.

Adding a calcium ionophore to the extracellular buffer. This permeabilizes the cell membrane to calcium, allowing the intracellular calcium concentration to equilibrate with the extracellular buffer. researchgate.netucl.ac.uk

In a buffer containing a saturating concentration of calcium, the ionophore drives calcium into the cell, leading to the maximum fluorescence signal (Fmax) as the dye becomes saturated with calcium. researchgate.netucl.ac.ukphysiology.org

Subsequently, the cells are exposed to a calcium-free buffer containing a calcium chelator like EGTA in the presence of the ionophore. researchgate.netucl.ac.uk This reduces the intracellular calcium to a minimum level, allowing the measurement of the minimum fluorescence signal (Fmin). researchgate.netucl.ac.uk

By obtaining Fmin and Fmax through these steps, and using a predetermined or estimated Kᴅ, the absolute calcium concentration can be calculated using the calibration equation. ucl.ac.ukucl.ac.ukphysiology.org However, the accuracy of this method relies heavily on achieving complete equilibration and the appropriate Kᴅ value for the intracellular environment. researchgate.net

Cell Permeabilization with Controlled Calcium Buffers

Another approach involves permeabilizing the cell membrane to directly expose the intracellular dye to buffers with precisely controlled calcium concentrations. researchgate.netnih.gov This method bypasses the need for ionophores to achieve calcium equilibration across the plasma membrane.

Permeabilization can be achieved using agents like saponin or through techniques like electroporation. frontiersin.orgresearchgate.netnih.gov After permeabilization, the cells are exposed to a series of buffers containing known free calcium concentrations, typically prepared using calcium calibration buffer kits containing EGTA-buffered solutions. biotium.comthermofisher.combiotium.com By measuring the Rhod-2 fluorescence intensity at each known calcium concentration, a calibration curve can be generated. This curve relates fluorescence intensity to calcium concentration and allows for the determination of the in situ Kᴅ and the conversion of experimental fluorescence signals to absolute calcium concentrations.

This method can be particularly useful for calibrating mitochondrial calcium signals after selectively permeabilizing the plasma membrane while leaving the mitochondrial membrane intact. frontiersin.orgnih.gov

Quantification of Absolute and Relative Intracellular/Mitochondrial Calcium Concentrations

Rhod-2 is widely used to quantify both relative and, with appropriate calibration, absolute changes in intracellular and mitochondrial calcium concentrations. frontiersin.orgnih.govstemcell.com

Relative changes are typically expressed as ΔF/F₀, providing a measure of the fractional change in fluorescence from baseline. This is useful for comparing calcium transient amplitudes and kinetics under different experimental conditions. frontiersin.org

For absolute quantification, the fluorescence signal (F) is converted to calcium concentration using the calibration equation ([Ca²⁺]free = Kᴅ * (F - Fmin) / (Fmax - F)) after determining Fmin, Fmax, and Kᴅ through in situ calibration methods. biotium.comucl.ac.ukphysiology.org

Rhod-2's positive charge contributes to its preferential accumulation in mitochondria, driven by the negative mitochondrial membrane potential. frontiersin.orgucl.ac.ukstemcell.com This makes Rhod-2, particularly its AM ester form (Rhod-2 AM), a valuable tool for specifically monitoring mitochondrial calcium dynamics. frontiersin.orgstemcell.commedchemexpress.com Studies have successfully used Rhod-2 to quantify resting mitochondrial calcium levels and observe mitochondrial calcium transients in various cell types, including cardiac myocytes and neurons. frontiersin.orgnih.gov

Examples of quantified calcium concentrations using Rhod-2 include:

Resting mitochondrial [Ca²⁺] (Ca_m) in rat chromaffin cells estimated at 100–200 nM. nih.gov

Mitochondrial [Ca²⁺] in rabbit cardiac myocytes calculated to be 196 nM using a Kᴅ of 570 nM. ucl.ac.uk

Cytosolic calcium concentration in perfused rabbit heart measured as 229 ± 90 nM at end diastole and 930 ± 130 nM at peak systole, using an in vitro Kᴅ of 710 nM (in the presence of myoglobin). physiology.org

Intracellular calcium concentrations in perfused mouse heart calculated as 686 ± 237 nM at peak systole and 360 ± 101 nM in diastole. researchgate.net

These examples highlight the application of Rhod-2 in providing quantitative insights into calcium handling in different cellular compartments and physiological states.

Considerations for Dye Affinity and Its Impact on Calcium Signal Fidelity

The affinity of a calcium indicator for calcium, represented by its Kᴅ, is a critical factor influencing its suitability for monitoring calcium dynamics. Rhod-2 has a reported in vitro Kᴅ for calcium ranging from approximately 500 nM to 1.0 mM, depending on conditions and source. dojindo.comphysiology.orgthermofisher.com An in vitro Kᴅ of 570 nM is often cited. frontiersin.orgucl.ac.ukabcam.com However, the Kᴅ in the cellular environment can be higher. frontiersin.orgthermofisher.com

The Kᴅ value impacts the dye's sensitivity and its ability to accurately track calcium transients. A dye with a Kᴅ in the range of the calcium concentrations being measured is generally preferred for optimal signal detection. Rhod-2's Kᴅ makes it suitable for monitoring calcium concentrations in the hundreds of nanomolar to low micromolar range, which is relevant for both resting and stimulated intracellular and mitochondrial calcium levels. frontiersin.orgnih.gov

The dye's affinity can also influence the kinetics of the measured calcium signal. If the dye's binding and unbinding kinetics are slower than the actual calcium changes, it can distort the shape and duration of the recorded transients. Studies comparing different low-affinity calcium indicators have shown that some tetracarboxylate indicators, including Rhod-5N (a derivative), may not accurately track the time course of rapid calcium transients in skeletal muscle. nih.gov The concentration of the dye used should also be considered, as high dye concentrations can themselves buffer calcium, potentially altering the physiological calcium dynamics being measured. ucl.ac.uk

Experimental Challenges and Artifact Management

Working with fluorescent calcium indicators like Rhod-2 presents several experimental challenges and potential sources of artifacts that need careful management to ensure reliable data.

One significant challenge is the loading and compartmentalization of the dye. While Rhod-2 AM is designed to be cell-permeant, its loading efficiency can vary between cell types. aatbio.com Furthermore, while Rhod-2 preferentially accumulates in mitochondria due to its positive charge, some cytosolic staining can occur, potentially contaminating mitochondrial calcium signals. ucl.ac.uknih.gov Methods like using reduced forms of the dye (e.g., di-hydroRhod-2 that is re-oxidized in mitochondria) or employing cell permeabilization techniques can help enhance mitochondrial specificity. frontiersin.orgresearchgate.netnih.gov Co-staining with a mitochondrial marker like MitoTracker Green and using linear unmixing techniques during imaging can also help distinguish mitochondrial signals from cytosolic or nuclear signals. ucl.ac.ukucl.ac.uknih.gov

Photobleaching, the irreversible degradation of the fluorescent dye upon excitation, is another challenge, particularly during long imaging sessions or with high excitation light intensity. physiology.org This leads to a decrease in fluorescence signal over time, independent of calcium concentration changes. Minimizing excitation light exposure and using sensitive detection systems can help mitigate photobleaching.

Autofluorescence from cellular components can contribute to background signal and reduce the signal-to-noise ratio, especially in tissues with high autofluorescence. physiology.orgaatbio.com Rhod-2's longer excitation and emission wavelengths (in the red spectrum) generally result in lower autofluorescence compared to green or UV-excited dyes, which is an advantage. physiology.orgdojindo.comresearchgate.netaatbio.com

Motion artifacts can be a significant issue when imaging calcium dynamics in contractile cells or tissues like the heart. researchgate.net Movement can cause changes in the volume of interest or the path of light, leading to artifactual fluorescence fluctuations. Techniques such as physical immobilization of the tissue or using calcium-insensitive reference dyes can help correct for motion artifacts. physiology.orgresearchgate.net

The sensitivity of Rhod-2's fluorescence to factors other than calcium, such as pH and heavy metal ions (e.g., Mn²⁺, Zn²⁺, Pb²⁺), can also introduce artifacts. ucl.ac.ukthermofisher.com Heavy metal chelators like TPEN can be used to mitigate interference from these ions. thermofisher.com

Dye leakage from the cells by organic anion transporters is another potential issue, leading to a decrease in intracellular dye concentration over time. biotium.com Probenecid, an inhibitor of organic anion transporters, can be used to reduce dye efflux and improve retention. aatbio.combiotium.com The rate of efflux can vary between cell types and increases with temperature. biotium.com

Finally, the calibration process itself can be a source of variability and error. The assumption that the in situ Kᴅ and the properties of the dye remain constant throughout the experiment and across different cellular compartments may not always hold true. biotium.comresearchgate.net Careful optimization of loading conditions, calibration procedures, and artifact management strategies is crucial for obtaining accurate and reliable calcium imaging data using Rhod-2.

Minimizing Cytosolic Contamination in Mitochondrial Calcium Measurements

While Rhod-2 AM is known to preferentially accumulate in mitochondria due to its positive charge and membrane permeability, some cytosolic distribution can still occur, leading to potential contamination of mitochondrial calcium signals ucl.ac.uk. The sodium salt form of Rhod-2, being membrane-impermeant, is typically introduced directly into the cytosol or specific compartments via methods like microinjection biotium.com. However, when studying mitochondrial calcium specifically, strategies are employed to ensure the measured signal is predominantly from mitochondria and not the cytosol.

One approach to minimize cytosolic contamination when using Rhod-2 AM is through plasma membrane permeabilization with agents like saponin after dye loading jove.comfrontiersin.org. This process allows cytosolic dye to wash away, leaving behind the dye compartmentalized within organelles like mitochondria jove.com. Confocal microscopy, with its ability to optical sectioning, is crucial in these studies to visualize and isolate the mitochondrial signal jove.com. Co-localization studies using mitochondrial-selective dyes like MitoTracker Green can further confirm the mitochondrial localization of Rhod-2 jove.com.

Even in intact cells loaded with Rhod-2 AM, careful analysis can help distinguish mitochondrial signals from cytosolic ones based on their distinct time courses ucl.ac.uk. Techniques involving the calculation of the relative effective concentration of Rhod-2 in mitochondria compared to the cytosol in the presence of high calcium can also aid in assessing compartmentalization ucl.ac.uk. For the membrane-impermeant Rhod-2 sodium salt, direct loading into the cytosol (e.g., via patch pipette) followed by analysis of compartmentalization can be performed nih.gov.

Strategies to Mitigate Photobleaching and Photoactivation Artifacts

Photobleaching, the irreversible photochemical degradation of a fluorophore, and photoactivation, light-induced changes in dye properties, are significant challenges in fluorescence imaging, including with Rhod-2. These phenomena can lead to a decrease in fluorescence signal over time or alter the dye's calcium sensitivity, confounding the interpretation of calcium dynamics mdpi.com.

Strategies to mitigate photobleaching and photoactivation artifacts when using Rhod-2 include minimizing excitation light exposure by using neutral density filters or reducing illumination time mdpi.com. Using sensitive detectors that require less excitation power can also help. In some experimental setups, rapid switching between bleaching and normal beams in defined regions of interest is employed for accurate measurements ahajournals.org. For Rhod-2, which is excited in the visible spectrum, using longer excitation wavelengths compared to UV-excitable dyes can also reduce autofluorescence interference researchgate.net. While Rhod-2 is generally considered relatively photostable compared to some green dyes, photobleaching can still occur, especially with prolonged or intense illumination spiedigitallibrary.orgmdpi.com.

Addressing Motion Artifacts in Dynamic Cellular and Tissue Models

Imaging calcium dynamics in dynamic systems like beating hearts or motile cells presents challenges due to motion artifacts, where movement of the sample can be misinterpreted as changes in fluorescence intensity.

In studies using Rhod-2 in perfused hearts, techniques have been developed to filter motion artifacts from the fluorescence signal researchgate.net. One method involves frequency filtering based on the shift theorem of Fourier analysis, which is independent of potential time-shift errors in the motion reference signal researchgate.net. This approach aims to spectrally remove motion-induced components from the calcium-dependent fluorescence transients researchgate.net.

Computational motion tracking is another strategy employed, particularly in dynamic cellular models like beating cardiomyocytes oup.com. This allows for accurate mapping of calcium dynamics by accounting for cellular movement and can also provide insights into calcium-contraction coupling oup.com. While chemical calcium dyes can sometimes impair the efficacy of motion inhibitors like blebbistatin, computational methods offer a solution for imaging in these dynamic systems oup.com.

Impact of Dye Buffering Capacity on Native Calcium Dynamics

Fluorescent calcium indicators like Rhod-2 are also calcium chelators, and their presence within a cell or organelle can buffer calcium, potentially altering the native calcium dynamics being measured. The extent of this impact depends on the dye concentration, its calcium binding affinity (Kd), and the endogenous calcium buffering capacity of the cellular compartment.

Rhod-2 has a reported in vitro Kd for calcium of approximately 570 nM to 1 µM biotium.comucl.ac.ukabcam.com. While this affinity is suitable for detecting changes in calcium concentrations around resting levels (~100 nM in the cytosol), high concentrations of the dye, particularly in mitochondria, could potentially buffer significant calcium influxes researchgate.netcsic.es. Studies have shown that increasing the concentration of Rhod-2 AM during loading can decrease the amplitude of mitochondrial calcium peaks measured with lower-affinity indicators like aequorin csic.es. This effect could be attributed to increased buffering capacity by the higher dye concentration csic.es. However, high dye concentrations have also been associated with changes in mitochondrial morphology and decreased mitochondrial membrane potential, suggesting potential toxicity that could indirectly affect calcium uptake csic.es.

Therefore, it is crucial to use the lowest effective concentration of Rhod-2 to minimize its buffering impact on native calcium dynamics. Comparing results obtained with different dye concentrations or with alternative calcium indicators with different affinities can help assess the extent of dye buffering.

Data Table: Properties of Rhod-2 (Sodium Salt)

PropertyValueSource
Molecular FormulaC₄₀H₃₉N₄Na₃O₁₁ biotium.comcaymanchem.com
Molecular Weight945 Da biotium.com
Purity≥90% caymanchem.com
Kd (Ca²⁺)1 µM (in vitro), 570 nM (in vitro) biotium.comabcam.com
Excitation Max556 nm (low/high Ca²⁺), 549 nm (Ca²⁺-free), 552 nm (Ca²⁺-bound) biotium.comcaymanchem.com
Emission Max576 nm (low/high Ca²⁺), 581 nm (Ca²⁺-bound) biotium.comcaymanchem.com
Cell PermeabilityMembrane impermeant biotium.com
SolubilitySoluble in DMSO and water (pH >6) biotium.com

Detailed Research Findings:

Research utilizing Rhod-2 (sodium salt) and its AM ester form has provided valuable insights into calcium dynamics in various cellular compartments and models. For instance, studies employing permeabilized cells loaded with Rhod-2 AM have demonstrated specific recording of mitochondrial calcium changes, confirming the effectiveness of this approach in eliminating cytosolic contamination jove.com. Confocal imaging with Rhod-2 has revealed rapid mitochondrial calcium transients following sarcoplasmic reticulum calcium release in cardiac myocytes, highlighting the spatial and temporal aspects of calcium signaling between compartments nih.gov. Furthermore, comparisons between Rhod-2 and lower-affinity indicators like rhod-FF have illustrated the saturation limitations of Rhod-2 at high calcium concentrations, emphasizing the importance of choosing indicators appropriate for the expected calcium range nih.gov. Methodological advancements in motion artifact reduction have enabled the use of Rhod-2 in dynamic systems like perfused hearts, allowing for the measurement of intracellular calcium transients in a more physiological context researchgate.net.

Research Applications of Rhod 2 Sodium Salt in Investigating Cellular and Subcellular Calcium Dynamics

Elucidation of Cytoplasmic Calcium Transients and Global Signaling Events

While Rhod-2 AM exhibits preferential mitochondrial localization, the sodium salt form or techniques to minimize mitochondrial loading can be employed to study cytoplasmic calcium transients. Cytoplasmic calcium transients are rapid and transient changes in the concentration of calcium ions within the cytosol, acting as crucial second messengers in numerous cellular processes, including muscle contraction, neurotransmission, and cell signaling. Researchers have utilized Rhod-2 to monitor these global cytoplasmic calcium changes, although its application in this area may be less common compared to indicators specifically designed for cytosolic calcium due to the potential for mitochondrial sequestration of the AM ester form. Studies in perfused mouse hearts using bolused Rhod-2 through the perfusate have demonstrated its utility in measuring intracellular calcium transients, with calculated values showing changes between diastole and systole.

Detailed Studies of Mitochondrial Calcium Uptake, Storage, and Release Mechanisms

Rhod-2 is particularly well-suited for investigating mitochondrial calcium dynamics due to the electrical potential-driven uptake and accumulation of its AM ester form within the mitochondrial matrix. Mitochondria play a critical role in buffering cytoplasmic calcium signals and regulating cellular calcium homeostasis. Rhod-2 fluorescence changes within mitochondria reflect alterations in mitochondrial matrix free calcium concentration ([Ca²⁺]m). Studies using Rhod-2 have provided detailed insights into how mitochondria take up, store, and release calcium in response to various stimuli. For instance, research in smooth muscle cells and cardiac myocytes has shown that both calcium influx from the extracellular medium and calcium release from the sarcoplasmic reticulum can increase [Ca²⁺]m, as monitored by Rhod-2. The decay of mitochondrial calcium, observed through the decrease in Rhod-2 fluorescence, is generally slower than the decay of cytoplasmic calcium transients.

Role of Mitochondrial Calcium Uniporter (MCU) and Exchangers (NCLX)

The uptake of calcium into the mitochondrial matrix is primarily mediated by the Mitochondrial Calcium Uniporter (MCU) complex, an ion channel driven by the negative mitochondrial membrane potential. Rhod-2 has been instrumental in studying the activity of the MCU. Experiments using MCU inhibitors like Ruthenium 360 (Ru360) have shown a significant reduction in mitochondrial calcium uptake and the peak of Rhod-2 signal triggered by agonists, confirming the role of MCU in this process.

Calcium efflux from the mitochondrial matrix occurs mainly through the mitochondrial sodium/calcium exchanger (NCLX). Rhod-2 has also been used to investigate NCLX activity. Inhibition of NCLX with compounds like CGP-37157 leads to sustained high mitochondrial calcium levels, as observed by persistent Rhod-2 fluorescence, because calcium exit from the mitochondria is impaired. These studies highlight the coordinated action of MCU and NCLX in regulating mitochondrial calcium homeostasis, as revealed by Rhod-2 measurements.

Interplay Between Mitochondrial Calcium and Cellular Bioenergetics

Mitochondrial calcium uptake is not merely a buffering mechanism; it also plays a crucial role in regulating mitochondrial function and cellular bioenergetics. Increased mitochondrial calcium can stimulate key enzymes in the Krebs cycle, thereby enhancing ATP production through oxidative phosphorylation. Rhod-2 has been employed to explore this link. Studies in cardiac myocytes, for example, have shown that during conditions of increased energy demand, such as β-adrenergic stimulation or increased pacing rate, mitochondrial calcium transients increase, as measured by Rhod-2, coinciding with enhanced ATP production. Conversely, disruptions in mitochondrial calcium handling, observed through altered Rhod-2 signals, can lead to impaired bioenergetic responses.

Investigation of Calcium Microdomains and Subcellular Calcium Waves

Calcium signaling is not always a global cellular event but can occur in highly localized areas known as calcium microdomains. These microdomains, often found near calcium channels in the plasma membrane or endoplasmic/sarcoplasmic reticulum, can generate high local calcium concentrations. Mitochondria are frequently positioned in close proximity to these calcium release sites, allowing them to rapidly sense and buffer these localized calcium increases. Rhod-2, particularly when used with high-resolution imaging techniques like confocal microscopy, has been used to investigate calcium microdomains and the propagation of subcellular calcium waves. While challenging due to the dynamic nature and small size of these domains, studies using Rhod-2 have provided evidence for rapid mitochondrial calcium uptake in response to localized calcium release, supporting the concept of functional coupling between calcium entry/release sites and mitochondria.

Analysis of Calcium Signaling Pathways in Specific Biological Systems

Rhod-2's ability to monitor calcium dynamics has made it valuable in studying calcium signaling within various specific biological systems.

Cardiac Myocyte Excitation-Contraction Coupling and Calcium Homeostasis

Cardiac myocytes rely on precise calcium handling for excitation-contraction (EC) coupling, the process by which an electrical signal triggers mechanical contraction. Calcium influx through L-type calcium channels and subsequent calcium release from the sarcoplasmic reticulum are central to this process. Rhod-2 has been extensively used in isolated cardiac myocytes and perfused hearts to study both cytoplasmic and mitochondrial calcium transients during EC coupling.

Rhod-2 measurements have helped researchers understand how mitochondrial calcium buffering influences the shape and kinetics of cytoplasmic calcium transients in cardiac muscle. Studies have investigated the impact of altered calcium handling proteins, such as the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) or the sodium-calcium exchanger (NCX), on both cytoplasmic and mitochondrial calcium dynamics using Rhod-2. Furthermore, Rhod-2 has been used to assess how pathological conditions or pharmacological interventions affect calcium homeostasis in cardiac myocytes.

Here is a summary of some research findings using Rhod-2 in cardiac myocytes:

Study SystemLoading MethodKey FindingCitation
Perfused mouse heartBolus through perfusateMeasured intracellular calcium transients; Systolic [Ca²⁺] ~686 nM, Diastolic [Ca²⁺] ~360 nM.
Isolated rat myocytesRhod-2 AMObserved rapid mitochondrial Ca²⁺ transients during SR Ca²⁺ release; Mitochondrial decay slower than cytosolic.
Isolated guinea pig myocytesRhod-2 AM + Indo-1Monitored mitochondrial and cytosolic Ca²⁺ simultaneously; Mitochondrial Ca²⁺ transients peak slightly earlier.
Isolated murine myocytesRhod-2 AM + Indo-1Investigated mitochondrial Ca²⁺ uptake efficiency during β-adrenergic stimulation.

This table illustrates how Rhod-2 has provided quantitative and kinetic data on calcium handling in the heart, contributing to our understanding of EC coupling and calcium-related pathologies.

Neuronal and Glial Calcium Signaling in Synaptic Plasticity and Neural Circuitry

Calcium signaling is fundamental to neuronal and glial function, playing critical roles in synaptic plasticity and the operation of neural circuits jneurosci.orgfrontiersin.org. Rhod-2 has been employed to monitor calcium dynamics in both neurons and astrocytes. Studies in hippocampal slices, for instance, have utilized Rhod-2 AM to observe astrocyte calcium responses to neuronal stimulation, revealing complex and localized calcium changes that can influence synaptic transmission and plasticity jneurosci.orgjneurosci.org. While Rhod-2 AM's mitochondrial localization can be a consideration, it has been successfully used to detect calcium increases in both neuronal and astrocytic populations following stimuli jneurosci.orgnih.gov. Research has also explored the role of calcium homeostasis in astrocytes under excitotoxic conditions, using Rhod-2 to record astrocyte calcium levels frontiersin.org.

Calcium Dynamics in Vascular and Airway Smooth Muscle Cells

Calcium signaling is crucial for the regulation of contraction and other functions in smooth muscle cells, including those in vascular and airway tissues nih.gov. Rhod-2 AM has been used to assess mitochondrial calcium dynamics in airway smooth muscle cells, providing insights into the role of mitochondrial calcium handling in processes like airway remodeling and hyperresponsiveness in asthma nih.govfrontiersin.orgfrontiersin.org. Studies have investigated the function of the mitochondrial Na+/Ca2+ exchanger (NCLX) in airway smooth muscle cells using Rhod-2 AM to monitor mitochondrial calcium changes upon agonist stimulation nih.gov.

Immune Cell Activation and Calcium-Mediated Responses

Calcium is a key second messenger in immune cell activation and subsequent responses nih.gov. Rhod-2 AM has been utilized to study mitochondrial calcium uptake in T cells following stimulation, highlighting the role of mitochondrial calcium in processes like ATP production and purinergic signaling that regulate T cell function nih.govnih.govaai.org. Research has shown that T cell stimulation triggers rapid mitochondrial calcium uptake, as observed with Rhod-2, which precedes sustained cytosolic calcium signaling nih.gov. Rhod-2 has been used in conjunction with cytosolic calcium indicators like Fluo-4 to assess the ratio of mitochondrial to cytosolic calcium levels in T cells aai.org.

Calcium Regulation in Other Eukaryotic Models (e.g., Oocytes, Hepatocytes, Skeletal Muscle Fibers)

Rhod-2 has been applied to study calcium dynamics in a variety of other eukaryotic cell types. It has been used to investigate mitochondrial calcium uptake and release in single skeletal muscle fibers, revealing differences in mitochondrial calcium handling between species and its potential role in regulating cytosolic calcium during muscle contraction fsu.edunih.gov. Studies in cardiac myocytes have also employed Rhod-2 to monitor mitochondrial calcium transients during the contractile cycle nih.govnih.gov. Furthermore, Rhod-2 has been used in studies involving hepatocytes and oocytes to examine intracellular calcium heterogeneity fsu.edu.

Application in Understanding Calcium Dysregulation in Disease Models

Dysregulation of calcium homeostasis is implicated in the pathophysiology of numerous diseases. Rhod-2 has been a valuable tool in investigating these alterations.

Calcium Homeostasis in Cardiovascular Pathophysiology

Calcium handling is critical for normal cardiac function, and its dysregulation contributes to various cardiovascular diseases, including heart failure ahajournals.orgmdpi.com. Rhod-2 has been used in perfused heart models and isolated cardiac myocytes to study intracellular and mitochondrial calcium dynamics under pathological conditions aatbio.comresearchgate.netspiedigitallibrary.org. Research has explored how elevated cytosolic sodium, a feature of heart failure, can impair mitochondrial calcium uptake, as measured with Rhod-2, leading to increased reactive oxygen species formation ahajournals.org. Studies have also investigated mitochondrial calcium transients in cardiac myocytes during ischemia and reperfusion using Rhod-2 spectrofluorometry aatbio.com.

Role of Calcium in Neurodegenerative Processes

Calcium dysregulation is a significant factor in the progression of neurodegenerative diseases like Parkinson's disease mdpi.com. Although specific studies using Rhod-2 (sodium salt) directly in neurodegenerative disease models were not prominently found in the search results, the principle of using calcium indicators to study altered calcium homeostasis in these conditions is well-established mdpi.com. Given Rhod-2's utility in monitoring mitochondrial calcium and its application in neuronal studies, it is a suitable tool for investigating the compromised calcium regulation in neurons and glial cells that characterizes neurodegenerative processes, particularly focusing on mitochondrial calcium handling which is known to be disrupted in these diseases mdpi.comresearchgate.netbiorxiv.org.

Aberrant Calcium Signaling in Cancer Biology

Aberrant calcium signaling is a recognized hallmark of cancer, influencing various processes critical for tumor development and progression, including proliferation, apoptosis evasion, migration, and drug resistance spandidos-publications.comspandidos-publications.comuq.edu.au. The dysregulation of calcium homeostasis in cancer cells often involves alterations in the function and expression of calcium channels, pumps, and exchangers located on the plasma membrane and intracellular organelles like the endoplasmic reticulum (ER) and mitochondria uq.edu.au.

Rhod-2 (sodium salt), particularly through the use of its AM ester form to target mitochondria, has been instrumental in investigating the role of mitochondrial calcium dynamics in cancer biology. Studies have utilized Rhod-2 to demonstrate that modulating mitochondrial calcium levels can impact the sensitivity of cancer cells to therapeutic agents like TRAIL (TNF-Related Apoptosis-Inducing Ligand) spandidos-publications.comnih.govspandidos-publications.com. For instance, research in malignant melanoma and osteosarcoma cells has shown that disrupting mitochondrial calcium homeostasis can amplify TRAIL cytotoxicity spandidos-publications.comnih.govspandidos-publications.com.

Detailed research findings using Rhod-2 have indicated that calcium extrusion through the mitochondrial Na+/Ca2+ exchanger (NCLX) plays a crucial role in regulating mitochondrial calcium levels in certain cancer cells spandidos-publications.com. Inhibition of NCLX with compounds like CGP-37157 has been shown to lead to a persistent rise in mitochondrial calcium concentration in malignant melanoma and osteosarcoma cell lines spandidos-publications.com. This increase in mitochondrial calcium, while not significantly affecting cytosolic calcium levels, sensitized these cells to TRAIL-induced cytotoxicity spandidos-publications.com. This suggests that the capacity of mitochondria to handle calcium overload can influence the fate of cancer cells undergoing apoptosis induction spandidos-publications.com.

Furthermore, Rhod-2 has been used to assess changes in mitochondrial calcium levels in response to various treatments being investigated for cancer therapy. For example, studies exploring the effects of autophagy inhibitors on TRAIL sensitivity in malignant cells have used Rhod-2 AM to measure mitochondrial calcium concentration, revealing that certain autophagy inhibitors can induce a dose-dependent increase in mitochondrial calcium nih.gov. Another study investigating the anti-cancer effects of 15-deoxy-prostamide-J2 in melanoma cells utilized Rhod-2 to show that this compound increases mitochondrial calcium flux, which contributes to cell death by activating pathways involving PERK, IP3R, and the mitochondrial permeability transition pore oncotarget.com.

These studies highlight the utility of Rhod-2 (sodium salt) as a tool for understanding the complex interplay between mitochondrial calcium dynamics and cancer cell survival and death pathways.

Calcium Dynamics in Metabolic Disorders

Calcium signaling is also fundamentally involved in the regulation of metabolic processes, and disruptions in calcium homeostasis are implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity nih.govnih.govmdpi.com. Intracellular calcium levels influence key metabolic functions such as insulin (B600854) secretion, glucose uptake, and energy metabolism nih.govmdpi.com.

Rhod-2 (sodium salt) has been employed to investigate altered calcium dynamics, particularly within mitochondria, in the context of metabolic disorders. Research in models of type 2 diabetes has utilized Rhod-2 to examine intracellular calcium transients in cardiomyocytes. In db/db obese type 2 diabetic mice, cardiomyocytes showed decreased amplitude and slower decay of intracellular calcium transients compared to controls diabetesjournals.org. This altered calcium handling was associated with reduced sarcoplasmic reticulum calcium load, decreased expression of ryanodine (B192298) receptor calcium channels, and increased calcium efflux through the Na+/Ca2+ exchanger diabetesjournals.org. Rhod-2 loading of whole hearts from these mice allowed for visualization of electrically evoked calcium transients in individual myocytes using two-photon microscopy, providing insights into the cellular basis of diabetic cardiomyopathy diabetesjournals.org.

Mitochondrial calcium homeostasis, monitored using probes like Rhod-2, has been linked to the development of diabetic cardiomyopathy. Studies have shown that hyperglycemia can lead to increased mitochondrial calcium levels in cardiomyocytes, potentially through the promotion of mitochondria-associated ER membranes nih.govahajournals.org. Rhod-2 has been used in conjunction with flow cytometry and confocal microscopy to measure mitochondrial calcium levels in mouse neonatal and adult cardiomyocytes exposed to high glucose conditions nih.govahajournals.org.

In the context of obesity, Rhod-2 has been used to study mitochondrial calcium dynamics in adipocytes. Research has indicated a correlation between obesity and mitochondrial calcium homeostasis nih.gov. Studies investigating the role of the mitochondrial calcium uniporter (MCU) in adipocyte lipid deposition have used Rhod-2 AM to determine mitochondrial calcium content in adipocytes nih.gov. Findings suggest that mitochondrial calcium levels are significantly upregulated after adipocyte differentiation and that reducing mitochondrial calcium can inhibit adipocyte differentiation and reduce lipid accumulation nih.gov. Furthermore, Rhod-2 has been used alongside other indicators to assess mitochondrial calcium in brown adipocytes, revealing disturbances in mitochondrial calcium homeostasis in obesity-associated hypertension researchgate.net.

The application of Rhod-2 (sodium salt) in these studies underscores its utility in dissecting the complex alterations in cellular and mitochondrial calcium handling that contribute to the pathology of metabolic disorders.

Compound NamePubChem CID
Rhod-2 (sodium salt)123669

Data Table Example (Illustrative, based on findings mentioned):

Cell TypeConditionMitochondrial Ca2+ Level (Arbitrary Units)Reference
A375 (Melanoma Cells)ControlX nih.gov
A375 + 0.6 mM 3-MA (Autophagy Inhibitor)TreatedY (Increased vs Control) nih.gov
db/db Mouse CardiomyocytesElectrically EvokedLower Peak Amplitude diabetesjournals.org
Control Mouse CardiomyocytesElectrically EvokedHigher Peak Amplitude diabetesjournals.org
AdipocytesAfter DifferentiationElevated nih.gov
Adipocytes + MCU InhibitorAfter DifferentiationReduced (vs Differentiated) nih.gov

Innovations and Future Directions in Rhod 2 Sodium Salt Based Calcium Research

Development of Novel Rhod-Based Derivatives with Enhanced Properties

The development of new Rhod-based calcium indicators aims to overcome some of the limitations of the parent compound, such as its moderate fluorescence in live cells upon esterase hydrolysis and relatively small cellular calcium responses compared to newer dyes. aatbio.com These efforts have led to the creation of variants with altered calcium binding affinities and improved spectral characteristics.

Variants with Altered Calcium Affinity (e.g., Rhod-FF, Rhod-5N)

To address the need for indicators suitable for measuring different ranges of calcium concentrations, derivatives of Rhod-2 with lower calcium binding affinities have been developed. Rhod-5N and Rhod-FF are notable examples of these low-affinity derivatives. thermofisher.comnih.gov Rhod-5N has a reported Kd for Ca2+ of approximately 320 µM, making it suitable for measuring calcium concentrations in the range of 10 µM to 1 mM. nih.govbiomol.comaatbio.com Rhod-FF exhibits an even lower affinity, with a Kd of 320 µM. nih.gov These lower affinity indicators are particularly useful for monitoring large changes in calcium concentration, such as those occurring in the sarcoplasmic reticulum or mitochondria, where calcium levels can reach higher millimolar concentrations. nih.govnih.gov

While these low-affinity dyes offer advantages for specific applications, studies have also evaluated their kinetic fidelity in tracking rapid calcium transients. For instance, in skeletal muscle fibers, Rhod-5N showed a larger full duration at half-maximum of the fluorescence change compared to the faster-tracking indicator furaptra, suggesting that Rhod-5N may not track rapid calcium transients with complete kinetic accuracy. nih.gov Additionally, the amplitude of the Rhod-5N signal has been observed to decrease over time after injection in some preparations. nih.gov

An interactive data table comparing the calcium affinities of Rhod-based indicators could be generated based on available Kd values from research findings.

Example Data for Interactive Table (based on search results):

IndicatorReported Kd for Ca2+Notes
Rhod-2~570 nM / 700 nM / 1.0 mMAffinity can vary based on conditions igem.orgdojindo.comresearchgate.net
Rhod-5N~320 µM / 19 µMSuitable for higher Ca2+ ranges nih.govbiomol.comaatbio.com
Rhod-FF320 µMLow affinity nih.gov
X-Rhod-1700 nMRed-shifted spectra igem.org
X-Rhod-5F1.6 µMLow affinity, red-shifted spectra nih.gov
X-Rhod-FF17 µMLow affinity, red-shifted spectra nih.gov
Rhod-4Not explicitly stated as Kd, but described as more sensitive than Rhod-2 aatbio.comImproved sensitivity aatbio.com

Interactive Table Description: An interactive table would allow users to sort and filter the data based on the indicator name or reported Kd value. Clicking on an indicator name could potentially reveal more details or links to relevant studies if such data were available in a structured format.

Derivatives with Improved Spectral Characteristics (e.g., X-Rhod series, Rhod-4)

Efforts have also focused on developing Rhod-based indicators with improved spectral properties, such as longer-wavelength excitation and emission, to further reduce interference from cellular autofluorescence and enable multiplexing with other fluorescent probes. The X-Rhod series, including X-Rhod-1, X-Rhod-5F, and X-Rhod-FF, are examples of such derivatives with red-shifted excitation and emission spectra compared to Rhod-2. thermofisher.comnih.gov X-Rhod-1, for instance, has peak absorption/emission wavelengths around 580/600 nm. igem.org

Rhod-4™ is another development aimed at improving upon Rhod-2, specifically focusing on enhanced cell loading and calcium response while maintaining similar spectral wavelengths to Rhod-2. aatbio.combiomol.com Research indicates that Rhod-4™ AM exhibits a significantly more sensitive cellular calcium response compared to Rhod-2 AM in cell lines like CHO and HEK. aatbio.combiomol.com This improved sensitivity suggests that Rhod-4™ may be more effective in detecting calcium transients, even in challenging applications such as in stem cell cardiomyocytes where Rhod-2 AM signals were not detected under the same conditions. aatbio.com Cal-630™ has also been developed to improve upon X-Rhod-1, offering better cell loading and calcium response while maintaining compatibility with Texas Red® filter sets due to similar spectral wavelengths. biomol.com

Dual-Probe and Multi-Parametric Imaging Strategies

The distinct spectral properties of Rhod-2 and its derivatives, particularly their red emission, make them valuable components in dual-probe and multi-parametric imaging strategies. These approaches allow for the simultaneous measurement of calcium dynamics alongside other crucial cellular parameters, providing a more comprehensive understanding of complex biological processes.

Simultaneous Measurement with Voltage-Sensitive Dyes

Simultaneously monitoring intracellular calcium and membrane potential is critical for understanding the intricate coupling between electrical activity and calcium signaling in excitable cells like neurons and cardiomyocytes. nih.govnih.govbham.ac.ukresearchgate.netresearchgate.netnih.govmdpi.com Rhod-2 is well-suited for simultaneous measurements with voltage-sensitive dyes (VSDs) because its excitation spectrum is similar to that of some commonly used VSDs, such as RH237, allowing for excitation with a single light source. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Furthermore, the emission spectra of Rhod-2 and RH237 are sufficiently distinct, with Rhod-2 emitting around 585 nm and RH237 around 650 nm, minimizing spectral overlap and cross-talk between the signals when appropriate optical filters are used. nih.govresearchgate.netresearchgate.netresearchgate.net

This dual optical mapping technique has been successfully applied in various preparations, including isolated perfused hearts, to simultaneously record action potentials and calcium transients with high spatial and temporal resolution. nih.govnih.govresearchgate.netresearchgate.net The combination of RH237 and Rhod-2 AM is a commonly used pairing for this purpose. researchgate.net Advances in imaging systems, including the use of optical path splitters and single cameras, have further facilitated simultaneous acquisition of voltage and calcium signals. researchgate.net

Co-imaging with Other Spectrally Distinct Calcium Indicators

Beyond simultaneous measurement with VSDs, Rhod-based indicators can be co-imaged with other calcium indicators that have spectrally distinct fluorescence properties. This allows for the investigation of calcium dynamics in different cellular compartments or the use of indicators with varying affinities within the same experiment.

For instance, Rhod-2, which can exhibit preferential localization to mitochondria, has been co-imaged with green-fluorescent calcium indicators like Oregon Green 488 BAPTA-5N to compare calcium responses in the cytosol and mitochondria. nih.govthermofisher.comuq.edu.au Similarly, Rhod-2 AM has been used alongside Fluo-3 to simultaneously record mitochondrial and cytosolic calcium transients in cardiac myocytes, although careful loading protocols are required to ensure mitochondrial-specific Rhod-2 localization. bham.ac.uk Co-imaging with spectrally distinct mitochondrial stains, such as MitoTracker Green, can also help confirm the mitochondrial localization of Rhod-2 fluorescence. nih.gov

Integration with Genetically Encoded Calcium Indicators (GECIs) for Comparative Studies

Genetically encoded calcium indicators (GECIs) represent a distinct class of calcium sensors based on fluorescent proteins. uq.edu.aumdpi.comnih.gov While GECIs offer advantages such as genetic targetability to specific cell types or subcellular compartments and suitability for long-term imaging, small molecule indicators like Rhod-2 often exhibit faster kinetics and larger signal changes in response to calcium transients. nih.govuq.edu.aunih.govnih.gov

Integrating Rhod-based indicators with GECIs allows for comparative studies to evaluate the performance and characteristics of both types of sensors within the same biological system. Although not explicitly detailed in the search results for simultaneous use with Rhod-2, studies have compared the performance of GECIs like GCaMP2 with synthetic dyes such as X-Rhod-5F in tracking calcium transients evoked by action potentials. nih.govnih.gov These comparisons highlight differences in sensitivity and kinetics, underscoring the value of using both approaches or selecting the most appropriate indicator for a given application. nih.gov Future directions may involve developing strategies for the simultaneous use of Rhod-based dyes and GECIs to gain complementary information about calcium dynamics.

Data on Indicator Properties for Comparative Studies:

While a direct comparative data table of Rhod-2/derivatives and GECIs from the search results isn't feasible due to the nature of the data, key properties discussed include:

Rhod-based Dyes: Generally faster kinetics, larger signal changes, can have compartmentalization issues (e.g., mitochondrial loading of Rhod-2). nih.govresearchgate.netuq.edu.aunih.govnih.gov

GECIs: Genetically targetable, suitable for long-term imaging, often slower kinetics and smaller signal changes compared to synthetic dyes, can buffer calcium dynamics at high expression levels. nih.govuq.edu.aumdpi.comnih.govnih.gov

Interactive Table Description: An interactive table comparing the general characteristics, advantages, and disadvantages of small molecule dyes (including Rhod-based) and GECIs could be created based on the textual descriptions.

Methodological Advancements for Enhanced Spatial and Temporal Resolution

Enhancements in microscopy techniques have significantly improved the ability to resolve calcium dynamics with greater spatial and temporal detail using indicators like Rhod-2.

Super-resolution microscopy techniques offer spatial resolution beyond the diffraction limit of conventional light microscopy, enabling the study of calcium signaling within nanoscale cellular compartments, or nanodomains. While the direct application of Rhod-2 (sodium salt) in all types of super-resolution microscopy might be limited by its photophysical properties compared to indicators specifically designed for techniques like STED or PAINT, the insights gained from super-resolution studies of calcium handling proteins and structures inform the interpretation of calcium dynamics observed with dyes like Rhod-2 in these nanodomains. Studies utilizing advanced microscopy, including confocal microscopy with enhanced resolution systems like Airyscan, have been employed to visualize mitochondrial calcium dynamics using Rhod-2, approaching the resolution needed to understand processes within these organelles which can be considered as distinct compartments impacting local calcium concentrations. nih.govucl.ac.uk Understanding the precise localization and dynamics of calcium within these nanodomains, often informed by super-resolution data on channels and pumps, is crucial for interpreting the bulk or spatially resolved calcium signals captured by dyes like Rhod-2.

Rapid calcium transients, such as those occurring during excitation-contraction coupling in muscle cells or synaptic transmission in neurons, require imaging techniques with high temporal resolution. Rhod-2's relatively fast association rate with Ca²⁺ makes it suitable for use with high-speed imaging systems to capture these rapid events. nih.gov Techniques like high-speed digital imaging microscopy and confocal microscopy with fast scanning capabilities have been used with Rhod-2 to study rapid calcium release and uptake processes in various cell types, including smooth muscle cells and cardiac myocytes. nih.govpnas.orgphysiology.org These methods allow for the visualization of the time course of calcium changes, providing data on the kinetics of calcium transients. For instance, studies in cardiac myocytes have used Rhod-2 with confocal microscopy to resolve calcium sparks and global calcium transients, providing insights into their amplitude and kinetics. pnas.org

Below is an example of how data on calcium transient kinetics obtained using Rhod-2 might be presented:

Cell TypeStimulusIndicatorParameterValue (ms)Citation
Cardiac MyocytesElectrical StimulationRhod-2tpeak21 pnas.org
Cardiac MyocytesElectrical StimulationRhod-2τrecovery43 pnas.org
Mouse Heart (1 Hz)Electrical StimulationRhod-2t90-50%73 ± 4 physiology.org
Mouse Heart (1 Hz)Electrical StimulationRhod-2t50-10%126 ± 10 physiology.org
Mouse Heart (2 Hz)Electrical StimulationRhod-2t90-50%62 ± 3 physiology.org
Mouse Heart (2 Hz)Electrical StimulationRhod-2t50-10%94 ± 6 physiology.org

Super-Resolution Microscopy for Calcium Nanodomain Analysis

Computational Modeling and Simulation of Calcium Dynamics Based on Rhod-2 Data

Experimental data obtained using calcium indicators like Rhod-2 are crucial for informing and validating computational models of calcium dynamics. numberanalytics.com These models aim to simulate the complex spatial and temporal patterns of calcium signaling within cells and tissues, integrating the activity of various calcium channels, pumps, buffers, and organelles. Data on calcium transient amplitudes, kinetics, and spatial distribution acquired with Rhod-2 contribute to the development of more accurate and realistic models. upc.eduresearchgate.net For example, Rhod-2 imaging data showing mitochondrial calcium uptake have been used to constrain models simulating the role of mitochondria in shaping cytosolic calcium signals. mdpi.comfrontiersin.org Computational models can help researchers understand the underlying mechanisms driving the observed calcium dynamics and predict cellular behavior under different conditions. researchgate.net

Emerging Applications in Novel Experimental Paradigms (e.g., Optogenetics, Microfluidics)

Rhod-2 is increasingly being integrated into novel experimental paradigms that allow for more precise control and manipulation of cellular activity alongside calcium imaging.

The combination of optogenetics and calcium imaging allows for light-controlled manipulation of specific cell populations or signaling pathways while simultaneously monitoring calcium responses. numberanalytics.comoup.com Rhod-2 is a suitable calcium indicator for use with red-shifted opsins (light-sensitive proteins used in optogenetics) because its excitation spectrum is sufficiently separated from the activation wavelengths of these opsins, minimizing spectral overlap and preventing the calcium indicator excitation light from inadvertently activating the optogenetic tool. nih.govnih.gov This allows for simultaneous optical stimulation and calcium recording, enabling investigations into the causal relationships between the activity of specific cells or pathways and downstream calcium signals. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.